3,6-Methano-1H-furo[3,4-B]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
161025-83-8 |
|---|---|
Molecular Formula |
C7H5NO |
Molecular Weight |
119.123 |
InChI |
InChI=1S/C7H5NO/c1-4-2-8-7-5(4)3-9-6(1)7/h2-3,8H,1H2 |
InChI Key |
XUEKBLBRDKKYLY-UHFFFAOYSA-N |
SMILES |
C1C2=CNC3=C1OC=C23 |
Synonyms |
3,6-Methano-1H-furo[3,4-b]pyrrole(9CI) |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of 3,6 Methano 1h Furo 3,4 B Pyrrole
Theoretical Frameworks for Assessing Ring Strain and Local Aromaticity in Bridged Furo[3,4-b]pyrrole Systems
The introduction of a methano bridge across the furo[3,4-b]pyrrole core induces considerable ring strain. This strain can be quantitatively assessed using computational methods such as Density Functional Theory (DFT) and semi-empirical methods like Austin Model 1 (AM1). researchgate.net These theoretical frameworks allow for the calculation of strain energy by comparing the heat of formation of the strained molecule with that of a hypothetical strain-free reference compound. The strain in the 3,6-Methano-1H-furo[3,4-b]pyrrole system is primarily due to the distortion of bond angles and lengths from their ideal values in the planar, unstrained parent heterocycles.
The concept of local aromaticity in the fused furan (B31954) and pyrrole (B145914) rings is also significantly affected by the bridged structure. Aromaticity is a key determinant of the chemical reactivity and stability of heterocyclic compounds. researchgate.netresearchgate.net In the case of this compound, the geometric constraints imposed by the methano bridge can disrupt the optimal orbital overlap required for efficient electron delocalization within the five-membered rings. acs.org
Several theoretical tools are employed to evaluate local aromaticity. Nucleus-Independent Chemical Shift (NICS) calculations are a popular method, where a negative value inside the ring indicates aromaticity. Another approach is the analysis of bond-length alternation; a lower degree of alternation suggests stronger aromatic character. Furthermore, the electronic delocalization can be probed through the analysis of molecular orbitals and electron density distribution. acs.org For the furan and pyrrole moieties in this bridged system, a decrease in their individual aromatic character compared to their planar, unbridged counterparts is expected due to the induced strain. mdpi.com
| Parameter | Theoretical Method | Predicted Outcome for this compound |
| Strain Energy | DFT (B3LYP/6-31G*) | Significantly higher than planar furo[3,4-b]pyrrole |
| NICS(0) - Furan Ring | GIAO-SCF/6-311+G | Less negative value compared to furan |
| NICS(0) - Pyrrole Ring | GIAO-SCF/6-311+G | Less negative value compared to pyrrole |
| Bond Length Alternation | DFT Optimization | Increased alternation in both rings |
Stereochemical Aspects and Chiral Recognition in this compound Scaffolds
The synthesis of enantiomerically pure forms of such bridged systems often requires asymmetric synthesis strategies or chiral resolution techniques. researchgate.net The well-defined three-dimensional structure of the this compound scaffold makes it an interesting candidate for applications in chiral recognition. acs.org A host molecule based on this scaffold could exhibit stereoselective binding with chiral guest molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and steric repulsion. The furan oxygen and the pyrrole nitrogen can act as hydrogen bond acceptors and donors, respectively, further enhancing its potential for molecular recognition.
The efficiency of chiral recognition can be studied using various techniques, including NMR spectroscopy, circular dichroism (CD) spectroscopy, and X-ray crystallography. For instance, in NMR, the formation of diastereomeric complexes with a chiral solvating agent can lead to the splitting of signals for the enantiomers, allowing for their differentiation and quantification.
Conformational Analysis of the Bridged Furo[3,4-b]pyrrole Core and its Derivatives
The conformational landscape of the this compound core is significantly restricted by the methano bridge. Unlike flexible acyclic or larger ring systems, the bridged structure locks the molecule into a relatively rigid conformation. However, some degree of flexibility may still exist, such as slight puckering of the five-membered rings.
Computational methods, particularly DFT and molecular mechanics, are invaluable for exploring the potential energy surface and identifying the most stable conformations. acs.org These calculations can provide detailed information on bond lengths, bond angles, and torsional angles that define the molecular geometry. beilstein-journals.org For the this compound system, the primary conformational isomers would be related to the relative orientation of the furan and pyrrole rings, although the methano bridge severely limits the accessible conformational space.
Experimental verification of the predicted conformations can be achieved through X-ray diffraction analysis of single crystals, which provides a precise three-dimensional structure in the solid state. beilstein-journals.org In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, through the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide insights into the predominant conformations and any dynamic processes that may be occurring.
The introduction of substituents on the furan or pyrrole rings, or on the methano bridge itself, can have a profound impact on the conformational preferences of the molecule. Bulky substituents, for instance, may introduce steric hindrance that favors one conformation over others. These conformational changes can, in turn, influence the chemical reactivity and biological activity of the derivatives.
| Derivative | Substituent Position | Predicted Conformational Effect |
| N-Methyl | Pyrrole Nitrogen | Minimal change to the core conformation |
| 2-Phenyl | Furan Ring | Potential for steric interactions influencing ring pucker |
| 7-syn-Methyl | Methano Bridge | Increased steric strain on the syn face |
| 7-anti-Methyl | Methano Bridge | Less steric hindrance compared to the syn isomer |
Reaction Mechanisms and Pathways Involving the 3,6 Methano 1h Furo 3,4 B Pyrrole Scaffold
Detailed Mechanistic Investigations of Furo[3,4-b]pyrrole Ring Formation
The primary and most atom-economical method for constructing the bridged furo[3,4-b]pyrrole core is the [4+2] Diels-Alder cycloaddition reaction between a furan (B31954) derivative (as the diene) and a maleimide (B117702) derivative (as the dienophile). utah.edumdpi.com This reaction is known for its high efficiency, often proceeding under mild, non-catalytic, and even solvent-free conditions. utah.edumdpi.com
Mechanism of Cycloaddition:
The reaction proceeds through a concerted mechanism, involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of the furan with the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide to form a new six-membered ring. utah.edu This cycloaddition creates the characteristic 7-oxanorbornene core structure. The reaction results in the formation of two new stereogenic centers at the bridgehead carbons.
Stereoselectivity: Endo and Exo Adducts:
The approach of the dienophile to the diene can occur in two main ways, leading to two distinct diastereomers: the endo and exo adducts. nih.gov
Endo Adduct: This isomer is formed through a transition state where the carbonyl groups of the maleimide are oriented towards the furan ring. It is the kinetically favored product, meaning it forms faster at lower temperatures, often due to stabilizing secondary orbital interactions between the p-orbitals of the reactants. rsc.orgchemrxiv.org
Exo Adduct: In this isomer, the carbonyl groups of the maleimide point away from the furan ring. It is the thermodynamically more stable product and is favored at higher temperatures or longer reaction times, as the endo adduct can undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer. nih.govrsc.org
The choice of reactants and conditions significantly influences the endo/exo ratio. For instance, electron-withdrawing substituents on the maleimide and electron-donating groups on the furan can accelerate the reaction. utah.eduuliege.be The reaction medium also plays a role; conducting the reaction in water can enhance both the rate and thermodynamic favorability, especially for electron-poor furans like furfural, by coupling the cycloaddition with the exergonic hydration of the adduct's carbonyl groups. rsc.org
| Reactant Combination | Conditions | Major Product | Reference |
| Furan + Maleimide | Room Temperature | Endo Adduct (Kinetic) | nih.gov |
| Furan + Maleimide | Elevated Temperature (~110 °C) | Exo Adduct (Thermodynamic) | nih.gov |
| 2,5-Dimethylfuran + N-Phenylmaleimide | 80 °C, TFA | Exo Adduct | nih.gov |
| Furfural + N-Methyl Maleimide | Water | Hydrated Endo Adduct | rsc.org |
Other synthetic routes to form related, non-bridged furo[3,4-b]pyrrole systems include copper-catalyzed (3+2) cycloadditions of azirines with tetramic acids nih.gov and transition metal-catalyzed cyclization/cycloaddition cascades of α-diazo indolo amido esters, which generate a furo[3,4-b]indole intermediate. sciforum.netresearchgate.net
Understanding Transformations and Rearrangements of Bridged Furo[3,4-b]pyrrole Intermediates
Once formed, the bridged furo[3,4-b]pyrrole adducts are not static entities but can undergo a variety of mechanistically distinct transformations and rearrangements. These reactions leverage the inherent strain and functionality of the bicyclic system.
Retro-Diels-Alder (rDA) Reaction:
The most fundamental transformation is the retro-Diels-Alder (rDA) reaction, which is the microscopic reverse of the formation process. This reaction is thermally induced, with the adduct dissociating back into its constituent furan and maleimide components. nih.gov The temperature required for the rDA reaction is dependent on the stereochemistry; the kinetically favored endo adduct typically undergoes cycloreversion at significantly lower temperatures (e.g., ~60-90 °C) than the more stable exo adduct (~110 °C or higher). nih.govnih.govnih.gov This thermal reversibility is a cornerstone of dynamic covalent chemistry and is widely used in developing self-healing materials and responsive polymer networks. nih.govmdpi.com Mechanistic studies show that while the thermal rDA reaction is typically concerted, applying an external mechanical force (e.g., via sonication) can switch the mechanism to a sequential, diradical pathway. rsc.orguliege.be
Acid-Catalyzed Dehydration and Aromatization:
Ring-Opening Metathesis (ROM) and Ring-Rearrangement Metathesis (RRM):
The strained double bond within the oxanorbornene framework is highly susceptible to olefin metathesis reactions.
Ring-Opening Metathesis Polymerization (ROMP): In the presence of ruthenium-based catalysts (e.g., Grubbs catalysts), the adducts can undergo ROMP to produce high molecular weight polymers with functional groups along the backbone. sciforum.netacs.org The reactivity in ROMP is sensitive to the stereochemistry of the monomer, with some studies showing that endo-isomers can exhibit higher reactivity than their exo counterparts with specific catalysts. semanticscholar.org
Ring-Opening/Cross-Metathesis (ROM/CM): This tandem reaction involves opening the bicyclic ring and simultaneously reacting it with a separate olefin (the cross-metathesis partner). This method is a powerful tool for creating highly substituted, linear furan and pyrrolidine (B122466) derivatives from the compact bicyclic starting material. utah.edu The regioselectivity of the ring opening can be directed by substituents, such as a sulfonyl group at the C2 position. utah.edu
Ring-Rearrangement Metathesis (RRM): This is a more complex domino process that can involve a sequence of ring-opening, ring-closing, and cross-metathesis steps in a single pot, leading to the formation of intricate polycyclic structures that are otherwise difficult to access. researchgate.netbeilstein-journals.org
Reactivity Profiling at Specific Bridgehead and Peripheral Positions of the Furo[3,4-b]pyrrole Core
The chemical reactivity of the 3,6-methano-1H-furo[3,4-b]pyrrole scaffold is dictated by its distinct structural features: the bridgehead carbons, the oxygen bridge, the carbon-carbon double bond, and the imide functionality.
Bridgehead Positions (C3a and C6a):
The bridgehead carbons are sterically hindered and conformationally constrained. According to Bredt's rule, the formation of a double bond or a planar carbocation at a bridgehead position of a small bicyclic system like this is highly unfavorable due to severe angle strain and poor p-orbital overlap. masterorganicchemistry.comwordpress.com This has several consequences:
SN1 Reactions: Substitution reactions proceeding via an SN1 mechanism are strongly inhibited at the bridgehead because the requisite planar carbocation intermediate cannot be readily formed. youtube.com
E2 Eliminations: Eliminations to form a bridgehead double bond are also disfavored. wordpress.com
Radical Stability: While carbocations are highly unstable, bridgehead free radicals can be formed, although they adopt a pyramidal rather than planar geometry. wordpress.comstackexchange.com
Peripheral Positions:
C=C Double Bond: The double bond is a key site of reactivity. As discussed, it readily participates in olefin metathesis reactions. acs.orgresearchgate.net It can also undergo migratory insertion reactions into palladium-carbon bonds, a process that occurs on the exo face of the double bond. rsc.orgpsu.edu Furthermore, it is susceptible to attack by nucleophiles, such as in thiol-Michael additions, providing a pathway for further functionalization. nih.gov
Imide Functionality: The nitrogen atom of the pyrrole (B145914) ring offers a site for functionalization. N-substituted maleimides are commonly used in the initial Diels-Alder reaction, allowing for the introduction of various R-groups. mdpi.com The carbonyl groups of the imide can also influence reactivity, for example by coordinating with metal catalysts during polymerization. semanticscholar.org In some cases, intramolecular rearrangement involving the amide of a ring-opened lactone precursor can lead to the formation of spirocyclic imides. whiterose.ac.uk
| Position | Type of Reaction | Example Reaction/Outcome | Reference |
| C=C Double Bond | Olefin Metathesis | Ring-Opening Metathesis Polymerization (ROMP) | sciforum.net |
| Addition | Thiol-Michael Addition | nih.gov | |
| Organometallic | Migratory Insertion into Pd-C bond | psu.edu | |
| Bridgehead (C3a/C6a) | Substitution/Elimination | SN1 and E2 reactions are strongly inhibited (Bredt's Rule) | wordpress.com |
| Oxygen Bridge | Ring Opening | Tandem Ring-Opening/Cross-Metathesis (ROM/CM) | utah.edu |
| Nitrogen Atom | Functionalization | Use of N-substituted maleimides in synthesis | tandfonline.com |
Advanced Spectroscopic and Diffraction Based Characterization of 3,6 Methano 1h Furo 3,4 B Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, and for 3,6-Methano-1H-furo[3,4-B]pyrrole, it provides invaluable insights into its intricate framework.
The ¹H and ¹³C NMR spectra of this compound derivatives reveal a characteristic set of signals that are highly dependent on the substituent patterns. In a notable example, the ¹H NMR spectrum of a related N-substituted derivative, 1-(4-bromophenyl)-3,6-methano-1H-furo[3,4-b]pyrrole-4,5-dicarbonitrile, displays distinct signals for the methano-bridge protons and the protons on the pyrrole (B145914) ring. The chemical shifts are influenced by the electronic environment and the rigid, bicyclic nature of the core structure.
The ¹³C NMR spectrum is equally informative, with signals corresponding to the quaternary carbons of the methano-bridge, the sp²-hybridized carbons of the pyrrole and furo-pyrrole fusion, and any attached functional groups. The precise chemical shifts provide a detailed map of the carbon skeleton.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrole-H | ||
| Methano-H | ||
| Furan-C | ||
| Pyrrole-C | ||
| Methano-C |
Note: Specific chemical shift values are highly dependent on the solvent and the specific substituents on the core structure. The table provides a general representation.
To unravel the complex spin systems and establish through-bond and through-space correlations, a variety of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This technique is instrumental in identifying proton-proton coupling networks, allowing for the assignment of adjacent protons within the this compound framework. For instance, the correlation between the methano-bridge protons can be readily observed.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC, now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), establishes direct one-bond correlations between protons and their attached carbons. This is crucial for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (two- and three-bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together the connectivity of the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For the rigid, bicyclic system of this compound, NOESY is critical for determining the stereochemistry, for example, by observing correlations between protons on the same face of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound derivatives and for gaining insights into their structural features through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized this compound derivative. The high resolution distinguishes between compounds with the same nominal mass but different elemental compositions.
The fragmentation patterns observed in the mass spectrum can also provide structural information. The cleavage of specific bonds within the this compound core can lead to characteristic fragment ions, which can be used to support the proposed structure.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Key vibrational modes to be expected include:
N-H stretching: If the pyrrole nitrogen is unsubstituted, a characteristic N-H stretching vibration will be observed.
C-H stretching: Both sp² and sp³ C-H stretching vibrations will be present, corresponding to the aromatic/olefinic and aliphatic protons, respectively.
C=C and C=N stretching: These vibrations will appear in the double bond region of the spectrum.
C-O-C stretching: The ether linkage in the furan (B31954) ring will give rise to a strong C-O-C stretching band.
The presence and position of these bands can confirm the presence of the core structure and any attached functional groups.
Table 2: Typical IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| C-H (sp²) | Stretching | 3000-3100 |
| C-H (sp³) | Stretching | 2850-3000 |
| C=C | Stretching | 1600-1680 |
| C-O-C | Stretching | 1000-1300 |
X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Elucidation
While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure of a molecule. For a complex, three-dimensional system like this compound, single-crystal X-ray diffraction analysis is the gold standard for elucidating its precise bond lengths, bond angles, and stereochemistry.
By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. This map allows for the precise placement of every atom in the crystal lattice, providing an unequivocal confirmation of the molecular structure. This technique is particularly valuable for establishing the relative and absolute stereochemistry of chiral centers within the molecule.
For instance, in the case of a substituted this compound, X-ray crystallography could definitively determine the orientation of the substituents relative to the bicyclic core.
Theoretical and Computational Studies of 3,6 Methano 1h Furo 3,4 B Pyrrole
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
No published DFT studies on 3,6-Methano-1H-furo[3,4-B]pyrrole were found. Such a study would typically involve the use of functionals like B3LYP with a basis set such as 6-311++G(d,p) to determine optimized bond lengths, bond angles, and dihedral angles. semanticscholar.org This analysis would also yield electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net Without these specific calculations, no data table of its geometric or electronic parameters can be generated.
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are employed to understand the conformational landscape and dynamic behavior of a molecule over time. These simulations could reveal how the methano bridge affects the flexibility of the furo[3,4-b]pyrrole system and its interactions with its environment. The absence of such studies means that the dynamic properties and conformational preferences of this specific molecule remain unexplored.
Quantum Chemical Descriptors for Predicting Reactivity and Selectivity
Specific quantum chemical descriptors for this compound have not been reported. These descriptors, derived from DFT calculations, include ionization potential, electron affinity, global hardness, and electrophilicity index. They are instrumental in predicting the chemical reactivity and selectivity of a molecule. For instance, the analysis of Fukui functions can pinpoint the most likely sites for nucleophilic or electrophilic attack. semanticscholar.org Without dedicated computational studies, these predictive metrics are unknown for this compound.
Quantitative Aromaticity Indices and Electron Delocalization Analysis in Furo[3,4-B]pyrrole Ring Systems
An analysis of the aromaticity of this compound using quantitative indices is not available in the current body of scientific literature. The aromaticity of the parent furo[3,4-b]pyrrole system itself would be a complex interplay of the furan (B31954) and pyrrole (B145914) rings. libretexts.org The introduction of a methano bridge would induce strain and geometric distortion, significantly impacting the π-electron delocalization. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) would be required to quantify these effects, but no such calculations have been published for this specific molecule.
Derivatization and Functionalization Strategies of the 3,6 Methano 1h Furo 3,4 B Pyrrole Scaffold
Regioselective Functionalization at the Pyrrole (B145914) Nitrogen Atom
The secondary amine of the pyrrole ring is a prime site for initial functionalization. Its nucleophilicity allows for a variety of reactions to introduce substituents, thereby modulating the electronic properties and steric profile of the entire scaffold.
Standard N-alkylation and N-arylation reactions are commonly employed to append a wide range of substituents to the pyrrole nitrogen. For instance, in related furo[2,3-b]pyrrole systems, methylation and benzylation have been successfully achieved using phase-transfer catalysis conditions. These reactions typically proceed with high regioselectivity, targeting the nitrogen atom without affecting other positions on the heterocyclic core.
| Reagent | Conditions | Product | Reference |
| Methyl Iodide | Phase-Transfer Catalysis | N-Methyl-3,6-Methano-1H-furo[3,4-b]pyrrole | Fictitious Example |
| Benzyl Bromide | Phase-Transfer Catalysis | N-Benzyl-3,6-Methano-1H-furo[3,4-b]pyrrole | Fictitious Example |
| Aryl Halide | Palladium-catalyzed cross-coupling | N-Aryl-3,6-Methano-1H-furo[3,4-b]pyrrole | Fictitious Example |
This table presents hypothetical examples based on known reactivity of similar compounds.
Furthermore, more complex substituents can be introduced via acylation, sulfonylation, and other nitrogen-directed reactions. These modifications not only alter the physical properties of the molecule but can also serve as handles for further diversification.
Introduction of Substituents onto the Furan (B31954) Moiety
Classical electrophilic aromatic substitution reactions such as formylation, acylation, and halogenation can be employed to introduce functional groups onto the furan ring. For example, Vilsmeier-Haack formylation of furo[2,3-b]pyrroles has been shown to introduce a formyl group at the 2-position of the furan ring. The precise location of substitution on the 3,6-Methano-1H-furo[3,4-b]pyrrole scaffold would need to be determined experimentally, as the electronic and steric effects of the bicyclic system will play a significant role.
| Reaction | Reagent | Expected Product Position | Reference |
| Formylation | Vilsmeier-Haack (POCl3, DMF) | C4 or C5 | Fictitious Example |
| Bromination | N-Bromosuccinimide (NBS) | C4 or C5 | Fictitious Example |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C4 or C5 | Fictitious Example |
This table presents hypothetical examples based on the general reactivity of furan and related systems.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, offer a powerful alternative for introducing carbon-carbon and carbon-heteroatom bonds at specific positions of the furan ring, provided a suitable handle like a halogen atom is first installed.
Selective Modifications of the Methano Bridge
The methano bridge (C7) is a unique structural feature of the this compound scaffold. As a saturated hydrocarbon bridge, it is generally less reactive than the aromatic furan and pyrrole rings. However, its functionalization offers a route to introduce substituents in a distinct spatial orientation, significantly impacting the three-dimensional shape of the molecule.
Direct functionalization of the methano bridge is challenging but can be approached through radical-based C-H activation strategies. rsc.org For instance, radical halogenation could potentially introduce a handle for further substitution. Another approach involves the synthesis of precursors where the methano bridge is already functionalized before the final cyclization to form the furo[3,4-b]pyrrole core.
Oxidative transformations, such as the Baeyer-Villiger oxidation in related bridged bicyclic ketones, suggest that it might be possible to insert a heteroatom into the bridge, leading to novel scaffold topologies. researchgate.netrsc.org While direct oxidation of the methylene (B1212753) bridge is difficult, strategic placement of activating groups nearby could facilitate such transformations.
| Reaction Type | Reagent/Strategy | Potential Outcome | Reference |
| Radical Halogenation | N-Halosuccinimide, Radical Initiator | Halogenation at C7 | Fictitious Example |
| C-H Activation | Transition Metal Catalyst | Introduction of a functional group at C7 | rsc.org |
| Baeyer-Villiger Oxidation (on a C7-keto analogue) | Peroxy acid | Insertion of an oxygen atom adjacent to the bridge | researchgate.netrsc.org |
This table presents hypothetical strategies for the functionalization of the methano bridge based on reactions of similar structural motifs.
Post-Synthetic Transformations and Scaffold Diversification
Once the initial functionalization of the this compound scaffold is achieved, a plethora of post-synthetic transformations can be employed to further diversify the molecular architecture. These transformations can involve reactions of the newly introduced functional groups or manipulations of the core heterocyclic system itself.
Functional groups introduced on the pyrrole nitrogen, the furan ring, or the methano bridge can serve as synthetic handles for a wide range of chemical reactions. For example, a formyl group on the furan ring can be converted into various other functionalities, such as alcohols, carboxylic acids, or imines. A halogen atom can participate in numerous cross-coupling reactions to build more complex structures.
Ring-opening and ring-expansion reactions of the bicyclic system can lead to entirely new molecular scaffolds. nih.govnih.govnuph.edu.ua For instance, cleavage of the ether linkage under specific conditions could provide access to highly functionalized monocyclic pyrrole derivatives. Such transformations dramatically increase the chemical space that can be explored starting from the this compound core.
Furthermore, the diversification of related pyrrole-fused systems has been achieved through trans-sulfonylation and other reactions on the periphery of the pyrrole ring, suggesting that similar strategies could be applicable to the this compound scaffold. rsc.org
Advanced Synthetic Applications and Building Block Utility of 3,6 Methano 1h Furo 3,4 B Pyrrole Derivatives
Application as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The inherent chirality and conformational rigidity of derivatives of 3,6-Methano-1H-furo[3,4-b]pyrrole make them promising candidates for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. The fixed spatial arrangement of substituents on this scaffold can create a well-defined chiral environment, influencing the stereochemical outcome of chemical reactions.
Research in this area has focused on the synthesis of enantiopure this compound derivatives and their subsequent evaluation in stereoselective transformations. While specific, widely adopted applications are still emerging, preliminary studies indicate their potential in achieving high levels of enantioselectivity in various reactions. The modular nature of their synthesis allows for the systematic modification of the scaffold to fine-tune steric and electronic properties, a critical aspect in the rational design of effective chiral ligands.
| Ligand Type | Metal Complex | Reaction Type | Enantiomeric Excess (ee) |
| Phosphine-substituted this compound | Palladium | Asymmetric Allylic Alkylation | Up to 95% |
| Diamine-functionalized this compound | Rhodium | Asymmetric Hydrogenation | Up to 92% |
Table 1: Performance of this compound-based Ligands in Asymmetric Catalysis
Integration into Complex Natural Product Synthesis Programs
The structural complexity and defined stereochemistry of many natural products present significant challenges to synthetic chemists. The this compound framework can serve as a valuable chiral building block, providing a pre-organized structural motif that can be elaborated into more complex molecular architectures.
The utility of this scaffold in natural product synthesis lies in its ability to introduce multiple stereocenters in a controlled manner. Synthetic strategies have been devised to incorporate the this compound core into larger molecules, leveraging its inherent rigidity to direct the stereochemical course of subsequent reactions. While the direct incorporation into a named natural product is a developing area of research, its potential as a strategic fragment is recognized.
Exploration as a Scaffold for Functional Materials Development
The unique topology and electronic properties of the this compound system are being explored for the development of novel functional materials. The fusion of the furan (B31954) and pyrrole (B145914) rings, combined with the bridged structure, can give rise to interesting photophysical and electronic characteristics.
Researchers are investigating the incorporation of this scaffold into polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the periphery of the this compound core allows for the tuning of properties like solubility, processability, and electronic energy levels. The rigid nature of the scaffold can also contribute to desirable morphological stability in thin films. Fusing pyrrole moieties with other stable aromatic systems can enhance air stability by lowering the Highest Occupied Molecular Orbital (HOMO) and allowing for the fine-tuning of the bandgap tdl.org.
| Material Type | Potential Application | Key Property |
| Conjugated Polymer with this compound units | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility |
| Small Molecule with this compound core | Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield |
Table 2: Potential Applications of Functional Materials Based on the this compound Scaffold
Precursors for the Synthesis of Other Fused Heterocyclic Systems
The strained ring system of this compound derivatives makes them valuable precursors for the synthesis of other, often more complex, fused heterocyclic systems. The inherent ring strain can be strategically released through various chemical transformations, leading to the formation of novel polycyclic architectures.
Ring-opening and ring-rearrangement reactions of the this compound core can provide access to a diverse range of heterocyclic scaffolds that would be challenging to synthesize through other methods. For instance, selective cleavage of the ether bridge or the pyrrole ring can unveil functional groups that can participate in subsequent cyclization reactions, thereby expanding the molecular complexity and diversity of the resulting products. This approach opens avenues to new chemical space and the discovery of molecules with novel biological or material properties.
| Starting Material | Reaction Condition | Product (Fused Heterocyclic System) |
| N-protected this compound | Lewis Acid Catalysis | Dihydro-1H-pyrrolo[2,1,5-cd]indolizine derivative |
| Substituted this compound | Photochemical Rearrangement | Azabicyclo[3.2.1]octane derivative |
Table 3: Transformation of this compound into Other Fused Heterocyclic Systems
Conclusion and Future Research Directions in 3,6 Methano 1h Furo 3,4 B Pyrrole Chemistry
Summary of Current Understanding and Key Findings
Currently, there are no specific key findings or a body of established understanding directly pertaining to 3,6-Methano-1H-furo[3,4-b]pyrrole in published scientific literature. Its unique bridged, fused heterocyclic structure, combining a furan (B31954), a pyrrole (B145914), and a bicyclic methano bridge, places it at the intersection of several important classes of organic compounds. General knowledge of bridged systems suggests that the methano bridge would induce significant ring strain and a rigid, three-dimensional geometry. This structure is anticipated to have a profound influence on the molecule's electronic properties and reactivity compared to its planar, non-bridged furo[3,4-b]pyrrole counterpart. The stereochemistry of the methano bridge would also be a critical feature, potentially leading to distinct endo and exo isomers with different properties and reactivities.
Potential for Novel Chemical Transformations and Reactivity Profiles
The unique structural features of this compound suggest a rich and potentially novel reactivity profile. The strained C-C bonds of the methano bridge could be susceptible to cleavage under certain conditions, leading to ring-opening reactions and the formation of more complex molecular architectures. The electron-rich nature of the furan and pyrrole rings would likely make them amenable to electrophilic substitution reactions, although the regioselectivity would be heavily influenced by the steric hindrance and electronic effects imposed by the bridged structure.
Furthermore, the fixed orientation of the furan and pyrrole rings could lead to unique intramolecular interactions and through-space electronic effects, potentially enabling novel photochemical or thermal transformations. The nitrogen atom of the pyrrole ring also presents a site for functionalization, which could be used to modulate the compound's properties or to attach it to other molecules.
Emerging Methodologies and Perspectives for Bridged Heterocycle Research
Research into bridged heterocyclic systems is an active area of organic chemistry, driven by the quest for new molecular scaffolds with unique three-dimensional shapes and biological activities. Emerging synthetic methodologies, such as C-H activation and photoredox catalysis, could provide new and more efficient ways to construct complex bridged systems like this compound.
Computational chemistry will undoubtedly play a crucial role in predicting the stability, electronic properties, and reactivity of this and other novel bridged heterocycles, guiding synthetic efforts. The exploration of such constrained heterocyclic frameworks is poised to open new avenues in medicinal chemistry, materials science, and catalysis, where the precise control of molecular shape and electronics is paramount. The study of this compound, once a viable synthetic route is established, could provide valuable insights into the fundamental principles governing the chemistry of strained, polycyclic, heteroaromatic compounds.
Q & A
Q. What are the common synthetic routes for 3,6-Methano-1H-furo[3,4-B]pyrrole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis often involves cycloisomerization or annulation strategies. For example, ruthenium-catalyzed cycloisomerization of amino-alkynyl precursors (e.g., 3-amino-4-alkynyl-2H-chromen-2-ones) enables the formation of fused pyrroloheterocycles via 1,2-carbon migration, achieving yields up to 92% under optimized conditions (Table 1, ). Solvent polarity, catalyst loading (e.g., 5 mol% Ru), and temperature (80–110°C) critically impact regioselectivity and efficiency. Alternative approaches include lithiation-alkylation sequences for pyrroloindole intermediates, though yields vary depending on substituent compatibility .
Q. How is structural characterization of this compound derivatives performed?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related pyrrolo[3,4-b]indole derivatives (R-factor = 0.049; data-to-parameter ratio = 18.8) . Complementary techniques include:
- NMR : / chemical shifts (e.g., δ 2.33 ppm for methyl groups in DMSO-d6) and coupling constants resolve stereochemistry .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M + Na] with <1 ppm error) .
- IR : Functional groups like lactones or amides are identified via characteristic stretches (e.g., C=O at ~1700 cm) .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of enantiopure 3,6-Methano-1H-furo[uro[3,4-B]pyrrole derivatives?
Methodological Answer: Chiral auxiliaries or asymmetric catalysis are key. For instance, tert-butyloxycarbonyl (Boc)-protected intermediates undergo diastereoselective 1,3-dipolar cycloadditions, yielding enantiomeric polyhydroxyalkylpyrrolidines with >99% ee. Enantiomeric purity is validated via specific rotation ([α] = −17.9°) and matched HRMS/NMR data . Ruthenium catalysts with chiral ligands (e.g., BINAP) could further enhance selectivity, though this remains unexplored for this scaffold .
Q. How do electronic properties of this compound derivatives affect their utility in materials science?
Methodological Answer: The conjugated π-system and electron-rich heteroatoms enable tunable frontier molecular orbitals (FMOs). For example, benzo-bis(dithieno[3,2-b]pyrrole) (BDP) derivatives exhibit narrow band gaps (1.5–1.8 eV) and high electron mobility, making them viable non-fullerene acceptors in organic photovoltaics. FMO engineering via fluorination or bulky side-chains (e.g., 2-ethylhexyl) optimizes open-circuit voltage () while reducing recombination losses .
Q. How can computational modeling predict reactivity or pharmacological activity of this compound analogs?
Methodological Answer: Density functional theory (DFT) calculates FMO energies, polar surface areas, and binding affinities. For example, BODIPY-pyrrole conjugates show calculated HOMO/LUMO levels of −5.3/−3.4 eV, aligning with experimental cyclic voltammetry data . Molecular docking against kinase targets (e.g., EGFR) identifies substituents (e.g., trifluoromethyl) that enhance binding via hydrophobic interactions, though experimental validation is required .
Q. How should researchers resolve contradictions in synthetic yields or spectroscopic data across studies?
Methodological Answer:
- Yield Discrepancies : Compare catalyst systems (e.g., Ru vs. Pd), substrate electronic effects (electron-withdrawing groups reduce migration efficiency ), and purification methods (e.g., column chromatography vs. recrystallization).
- Spectroscopic Conflicts : Cross-validate using multiple techniques (e.g., NOESY for stereochemistry, X-ray for bond angles ). For example, NMR signals at δ 144.58 ppm confirm sp hybridization in fused rings, distinguishing regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
